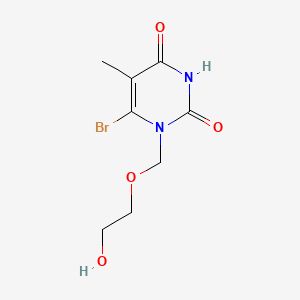
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine is a synthetic nucleoside analog with the molecular formula C10H14N2O4 and a molecular weight of 226.22916. This compound is structurally related to thymine, a pyrimidine nucleobase found in DNA. The unique structural feature of this compound is the presence of a cyclopropyl group and two hydroxymethyl groups, which may confer distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the following steps:
Cyclopropylation: Introduction of the cyclopropyl group to the thymine base.
Hydroxymethylation: Addition of hydroxymethyl groups to the cyclopropylated thymine.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and reduce production costs.
Analyse Chemischer Reaktionen
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with DNA and enzymes involved in DNA replication and repair.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine involves its incorporation into DNA, where it can interfere with DNA replication and repair processes. The compound may target specific enzymes, such as DNA polymerases, and disrupt their normal function, leading to the inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-(t-2,c-3-Dihydroxymethyl-r-1-cyclopropyl)thymine can be compared with other nucleoside analogs, such as:
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Acyclovir: A guanine analog used as an antiviral agent.
Zidovudine: A thymine analog used in the treatment of HIV.
The uniqueness of this compound lies in its cyclopropyl and hydroxymethyl groups, which may confer distinct chemical and biological properties compared to other nucleoside analogs.
Eigenschaften
CAS-Nummer |
132398-83-5 |
|---|---|
Molekularformel |
C10H14N2O4 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
1-[(2S,3S)-2,3-bis(hydroxymethyl)cyclopropyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O4/c1-5-2-12(10(16)11-9(5)15)8-6(3-13)7(8)4-14/h2,6-8,13-14H,3-4H2,1H3,(H,11,15,16)/t6-,7-/m0/s1 |
InChI-Schlüssel |
XESNPUIEMJHYRT-BQBZGAKWSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]2CO)CO |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C2CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


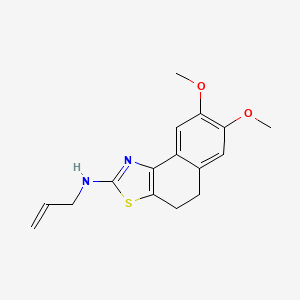

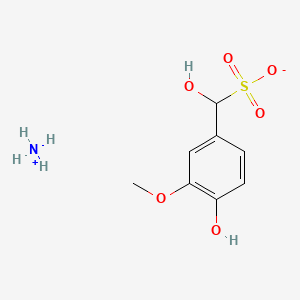

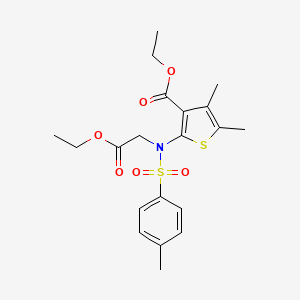

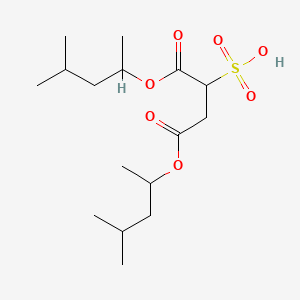
![2,2-Bis(hydroxymethyl)propane-1,3-diol;[4-(phosphonomethyl)phenyl]methylphosphonic acid](/img/structure/B12810570.png)

![11-(4-phenylpiperazin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B12810582.png)

![9-acetyl-2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810595.png)
